Annonacin

Chinese Name
Annonacin
English Name
Annonacin
标识符
CAS No.
111035-65-5
Molecular Formula
C35H64O7
Molecular Weight
596.8900
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
15%
12/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled12
druglikeness.missing66
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
604.8800
druglikeness.valid
TPSA
TPSA
127.1800
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
4.8000
druglikeness.valid
LogD
LogD
-
HBA
HBA
7
druglikeness.valid
water_solubility
water_solubility
-
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
-
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
No
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
-
bioavailability
bioavailability
-
PPB
PPB
-
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
Poor penetration
druglikeness.valid
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
-
CYP1A2_inhibitor
CYP1A2_inhibitor
-
CYP2C9_substrate
CYP2C9_substrate
-
CYP2C9_inhibitor
CYP2C9_inhibitor
-
CYP2C19_substrate
CYP2C19_substrate
-
CYP2C19_inhibitor
CYP2C19_inhibitor
-
CYP2D6_substrate
CYP2D6_substrate
-
CYP2D6_inhibitor
CYP2D6_inhibitor
-
CYP3A4_substrate
CYP3A4_substrate
-
CYP3A4_inhibitor
CYP3A4_inhibitor
-
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
-
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
-
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
-
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
Yes
druglikeness.valid
hERG_inhibition
hERG_inhibition
-
Pgp_substrate
Pgp_substrate
-
Pgp_inhibitor
Pgp_inhibitor
-
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
-
Syn_Accessibility
Syn_Accessibility
-
MRTD
MRTD
-
Skin_Sens
Skin_Sens
-
Resp_Sens
Resp_Sens
-
Photo_tox
Photo_tox
-
Ser_ALK
Ser_ALK
-
Ser_GGT
Ser_GGT
-
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
-
Ser_ALT
Ser_ALT
-
druglikeness.quickNavigation
Related Diseases
炎症性疾病
Inflammatory disease
Corresponding Targets:
癌症(多种实体瘤)
Cancer (Various Solid Tumors)
Corresponding Targets:
神经退行性疾病(特别是帕金森病)
Neurodegenerative Diseases (particularly Parkinson's disease)
Corresponding Targets:
寄生虫感染(如利什曼病)
Parasitic Infections (e.g., Leishmaniasis)
Corresponding Targets:
代谢综合征/胰岛素抵抗
Metabolic Syndrome/Insulin Resistance
Corresponding Targets:
Plant Sources
No plant sources
相关化合物

β-桉叶醇
Beta-Eudesmol
CAS号:473-15-4
分子式:C15H26O
分子量:222.3720

桉脂素
Eudesmin
CAS号:526-06-7
分子式:C22H26O6
分子量:386.4440

东革内酯
Eurycomalactone
CAS号:23062-24-0
分子式:C19H24O6
分子量:348.3950

苦参醇F
Kushenol F
CAS号:97938-30-2
分子式:C25H28O6
分子量:424.4930

2,6-二甲氧基苯甲酸
2,6-Dimethoxybenzoic acid
CAS号:1466-76-8
分子式:C9H10O4
分子量:182.1750

松苓新酸
Dehydrotrametenolic acid
CAS号:29220-16-4
分子式:C30H46O3
分子量:454.6950